molecular formula C15H14ClN5O3S B2384259 4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921060-21-1

4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2384259
M. Wt: 379.82
InChI Key: GOAXYQGPMZQHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In

Scientific Research Applications

Photodynamic Therapy Applications

The compound 4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, similar to other benzenesulfonamide derivatives, may have potential applications in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated high singlet oxygen quantum yield, which is crucial for effective PDT. These derivatives exhibit good fluorescence properties and appropriate photodegradation quantum yield, essential for Type II photodynamic mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Enzyme Inhibition

Another area of research involving similar compounds is molecular docking and enzyme inhibition studies. Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis on tetrazole derivatives, including compounds with structural similarities to 4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. These studies help understand the orientation and interactions within the active sites of enzymes like cyclooxygenase-2, potentially leading to the development of new inhibitors (Al-Hourani et al., 2015).

properties

IUPAC Name

4-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3S/c1-24-13-6-4-12(5-7-13)21-15(18-19-20-21)10-17-25(22,23)14-8-2-11(16)3-9-14/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAXYQGPMZQHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

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